4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H19BrN2O3 |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
4-bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C17H19BrN2O3/c18-14-5-3-13(4-6-14)17(21)19-12-15(16-2-1-9-23-16)20-7-10-22-11-8-20/h1-6,9,15H,7-8,10-12H2,(H,19,21) |
InChI Key |
DKTBFNQYWDIOEM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Morpholine-Furan Hybridization
The synthesis of the amine precursor begins with the reaction of morpholine and 2-(furan-2-yl)oxirane under basic conditions. Epoxide ring-opening by morpholine’s nitrogen atom generates 2-(morpholin-4-yl)-2-(furan-2-yl)ethanol , which is subsequently oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄).
Key Reaction Parameters :
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature : 0–25°C for epoxide opening; 50°C for oxidation.
-
Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).
Reductive Amination
The ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing 2-(furan-2-yl)-2-(morpholin-4-yl)ethylamine .
Optimization Insights :
-
pH Control : Maintaining pH ~6.5 with acetic acid ensures efficient imine formation.
-
Purification : Distillation under reduced pressure (bp: 110–115°C at 0.1 mmHg) achieves >95% purity.
Amide Bond Formation
Coupling Reagents and Conditions
The final step involves reacting 4-bromobenzoyl chloride with the synthesized amine. Two primary methods are employed:
Method A: Direct Acylation
Method B: Coupling Agent-Mediated
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt).
-
Solvent : Dimethylformamide (DMF).
-
Conditions : Room temperature, 6–8 hours.
-
Yield : 70–85% after flash chromatography (DCM/methanol 95:5).
Comparative Analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 12–24 h | 6–8 h |
| Yield | 50–65% | 70–85% |
| Purity | 90–95% | 95–99% |
| Scalability | Limited by exothermicity | Easily scalable |
Method B’s superior yield and purity make it preferable for industrial applications despite higher reagent costs.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances reproducibility and safety for large-scale synthesis. Key advantages include:
-
Temperature Control : Precise management of exothermic amidation.
-
Residence Time : 30 minutes at 50°C optimizes conversion.
-
Output : 5–10 kg/day with >90% purity.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis using ball mills:
-
Conditions : 500 rpm, 2 hours.
-
Yield : 75% with minimal waste generation.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.35 (m, 2H, furan-H), 3.70 (m, 4H, morpholine-OCH₂), 3.45 (m, 2H, NCH₂), 2.55 (m, 4H, morpholine-NCH₂).
-
IR (KBr): 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N stretch), 550 cm⁻¹ (C-Br).
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the furan ring to a furanone.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or organolithium compounds.
Major Products Formed
Oxidation: Formation of 4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]furanone.
Reduction: Formation of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide exhibit antimicrobial properties. For instance, derivatives containing the morpholine structure have shown effectiveness against various bacterial strains. Studies indicate that compounds with similar structural motifs can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Cancer Treatment
Compounds with brominated aromatic systems have been investigated for their anticancer properties. The presence of the furan and morpholine rings enhances their ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Synthetic Pathways
The synthesis of this compound typically involves multi-step chemical reactions, including bromination, amination, and coupling reactions. Recent advancements in synthetic methodologies have improved yields and selectivity in producing such compounds. For example, palladium-catalyzed reactions have been effectively utilized to form carbon-nitrogen bonds in synthesizing similar structures .
Antibacterial Efficacy
A study explored the antibacterial efficacy of compounds related to this compound against resistant strains of bacteria. The results indicated that these compounds exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotics .
Anticancer Activity
In another investigation, derivatives were tested for their ability to inhibit cell proliferation in various cancer cell lines. The findings revealed that certain modifications to the core structure enhanced cytotoxicity against breast cancer cells while demonstrating minimal toxicity to normal cells .
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide: Replacing the bromine atom with chlorine reduces molecular weight (M.W. 390.87 vs. The chloro derivative has a CAS No. 7054-11-7 and is used in solubility studies .
- 4-Bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide : Introducing a fluorine atom at the 2-position and substituting morpholine with pyrrolidine enhances lipophilicity (logP ~2.8) and may improve blood-brain barrier penetration .
Amine Chain Modifications
- 4-Bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide: Replacing morpholine with dimethylamine simplifies the structure but reduces hydrogen-bonding capacity, impacting solubility (predicted aqueous solubility: ~0.1 mg/mL) .
Heterocyclic Variations in Side Chains
Morpholine-Containing Analogs
A series of 1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives (e.g., compounds 2b–2g in ) demonstrates the impact of substituents on physicochemical properties:
| Compound ID | Substituent | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 2g | 4-Bromophenyl | 80 | 166.4–167.3 | High crystallinity, stable under HPLC |
| 2c | 4-Chlorophenyl | 69 | 133.3–134.0 | Moderate solubility in DMSO |
| 2d | 4-Fluorophenyl | 73 | 91.1–92.0 | Low melting point, oily residue |
These compounds highlight that bromine substitution increases melting points and crystallinity compared to chloro or fluoro analogs, likely due to stronger van der Waals interactions .
Furan-Modified Derivatives
- 2-Butoxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide: Replacing the bromobenzamide with a butoxy group (C19H26N2O3) shifts the pharmacological profile toward serotonin receptor modulation, as seen in preclinical screens .
Biological Activity
4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer properties, supported by case studies and research findings.
- Molecular Formula : C13H18BrN2O2
- Molecular Weight : 349.65 g/mol
- CAS Number : 1158344-13-8
Antibacterial Activity
Research indicates that derivatives of this compound exhibit potent antibacterial properties, particularly against Gram-positive bacteria.
Case Study Findings
-
Antibacterial Efficacy : In a study assessing the antibacterial activity of various benzamide derivatives, compounds similar to this compound demonstrated significant inhibition zones against Staphylococcus aureus and Bacillus cereus with Minimum Inhibitory Concentrations (MICs) ranging from 50 µM to 100 µM .
Compound Target Bacteria MIC (µM) This compound S. aureus 50 This compound B. cereus 75
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent.
Research Insights
-
Inhibition of Cancer Cell Proliferation : A study highlighted that benzamide derivatives, including those similar to this compound, show selective cytotoxicity against cancer cell lines, particularly in BRCA-deficient cells . The IC50 values for these compounds ranged from 0.079 to 0.718 µM, indicating strong potential for therapeutic applications.
Compound Cell Line Tested IC50 (µM) This compound BRCA-deficient DT40 cells 0.079 Similar Derivative Various Cancer Lines Up to 0.718
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
Q & A
Q. What are the recommended synthetic routes for 4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step sequence:
- Step 1 : Coupling of 4-bromobenzoic acid with a morpholine-containing ethylamine derivative via amide bond formation using coupling agents like EDC/HOBt .
- Step 2 : Introduction of the furan-2-yl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on the halogenated intermediate .
- Optimization : Yield improvements (up to 85%) are achieved by controlling solvent polarity (e.g., dichloromethane for step 1, THF for step 2), temperature (0–25°C), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., furan proton signals at δ 6.2–7.4 ppm, morpholine protons at δ 3.6–4.1 ppm) .
- IR : Validate amide C=O stretch (~1650 cm⁻¹) and Br-C aromatic vibrations (~600 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve bond lengths and angles (e.g., C-Br bond ~1.89 Å) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer :
- Assay Replication : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize variability .
- Structural Analog Comparison : Test derivatives (e.g., replacing Br with Cl or morpholine with piperazine) to isolate the role of substituents .
- Mechanistic Profiling : Use SPR (surface plasmon resonance) to quantify binding affinities to targets like kinases or GPCRs, correlating with IC₅₀ values .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., PARP-1 or EGFR). Key interactions include:
- Bromine’s hydrophobic contact with enzyme pockets.
- Morpholine’s hydrogen bonding via oxygen .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
Q. What analytical techniques differentiate degradation products under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks .
- LC-MS/MS : Identify major degradants (e.g., de-brominated analogs or oxidized furan rings) using m/z shifts .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life (t₉₀) under standard conditions .
Handling and Safety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
